molecular formula C11H12ClNO3 B8587722 3-Chloro-5-(1-ethoxy-vinyl)-pyridine-2-carboxylic acid methyl ester

3-Chloro-5-(1-ethoxy-vinyl)-pyridine-2-carboxylic acid methyl ester

Cat. No. B8587722
M. Wt: 241.67 g/mol
InChI Key: LMEJLXRUENNNDB-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

To a solution of 3-chloro-5-(1-ethoxy-vinyl)-pyridine-2-carboxylic acid methyl ester (359 mg, 1.485 mmol) in THF (3.6 ml) was added para-toluenesulfonic acid monohydrate (565 mg, 2.97 mmol) and the mixture was stirred for 1 h. The reaction mixture was diluted with TBME and sat. aq. NaHCO3, the layers were separated and the aq. Phase was extracted with TBME. The combined organic layers were washed with sat. aq. NaHCO3 and sat. aq. NaCl, dried with MgSO4, filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (cyclohexane/EtOAc 9:1 to 6/1) to provide the title compound as yellow solid.
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([Cl:11])=[CH:9][C:8]([C:12]([O:14]CC)=[CH2:13])=[CH:7][N:6]=1)=[O:4].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1COCC1.CC(OC)(C)C.C([O-])(O)=O.[Na+]>[CH3:1][O:2][C:3]([C:5]1[C:10]([Cl:11])=[CH:9][C:8]([C:12](=[O:14])[CH3:13])=[CH:7][N:6]=1)=[O:4] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
359 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1Cl)C(=C)OCC
Name
Quantity
565 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
3.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. Phase was extracted with TBME
WASH
Type
WASH
Details
The combined organic layers were washed with sat. aq. NaHCO3 and sat. aq. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane/EtOAc 9:1 to 6/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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